7-(Difluoromethoxy)-2-methylbenzo[d]thiazole
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Overview
Description
7-(Difluoromethoxy)-2-methylbenzo[d]thiazole is a compound belonging to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their broad applications in various fields, including pharmaceuticals, agrochemicals, and materials science . The presence of the difluoromethoxy group in this compound enhances its chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-methylbenzo[d]thiazole with difluoromethylating agents under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(Difluoromethoxy)-2-methylbenzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the difluoromethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives of the original compound .
Scientific Research Applications
7-(Difluoromethoxy)-2-methylbenzo[d]thiazole has significant applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Mechanism of Action
The mechanism of action of 7-(Difluoromethoxy)-2-methylbenzo[d]thiazole involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity . This interaction can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and other biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzo[d]thiazole: Lacks the difluoromethoxy group, resulting in lower biological activity.
7-Methoxy-2-methylbenzo[d]thiazole: Contains a methoxy group instead of a difluoromethoxy group, leading to different chemical and biological properties.
Uniqueness
The presence of the difluoromethoxy group in 7-(Difluoromethoxy)-2-methylbenzo[d]thiazole enhances its chemical stability and biological activity compared to similar compounds. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H7F2NOS |
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Molecular Weight |
215.22 g/mol |
IUPAC Name |
7-(difluoromethoxy)-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H7F2NOS/c1-5-12-6-3-2-4-7(8(6)14-5)13-9(10)11/h2-4,9H,1H3 |
InChI Key |
NHJKMTDFKJHYPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C(=CC=C2)OC(F)F |
Origin of Product |
United States |
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